

chemical properties and reactivity of 2-Aminophenethyl alcohol

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Compound of Interest

Compound Name: 2-(2-Aminophenyl)ethanol

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An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Aminophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminophenethyl alcohol, also known as **2-(2-aminophenyl)ethanol**, is a versatile bifunctional organic compound featuring a primary amine and a primary alcohol attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly for the synthesis of nitrogen-containing heterocyclic compounds such as indolines and indoles, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and key reactivity patterns, complete with experimental protocols and workflow visualizations.

Chemical and Physical Properties

2-Aminophenethyl alcohol is a light yellow to orange clear liquid at room temperature.^[1] Its bifunctional nature, containing both a hydrogen-bond donor (amine and alcohol) and acceptor (amine and alcohol), influences its solubility and physical properties. It is generally soluble in polar organic solvents like methanol and ethanol. While specific quantitative data is not readily available, its structural similarity to other small amino alcohols suggests it has limited solubility in water and good solubility in solvents like dichloromethane and THF.

Quantitative Data Summary

The key physical and chemical properties of 2-Aminophenethyl alcohol are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5339-85-5	[2]
Molecular Formula	C ₈ H ₁₁ NO	[1][2]
Molecular Weight	137.18 g/mol	[1][2]
Appearance	Light yellow to Yellow to Orange clear liquid	[1]
Boiling Point	147-148 °C at 3.5 mmHg	[3]
Density	1.045 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.588	[3]
pKa (Amino Group, NH ₃ ⁺)	~4-5 (Estimated)	[4]
pKa (Hydroxyl Group)	~16-18 (Estimated)	[4]

Spectroscopic Profile

The spectroscopic data for 2-Aminophenethyl alcohol is consistent with its structure, containing an ortho-substituted benzene ring, an ethyl alcohol chain, and a primary amino group.

- ¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and amine/hydroxyl protons.
 - Aromatic Protons: Four protons in the range of δ 6.5-7.2 ppm, exhibiting complex splitting patterns (multiplets) characteristic of an ortho-substituted benzene ring.
 - Methylene Protons (-CH₂-CH₂OH): A triplet around δ 2.9 ppm for the two protons adjacent to the aromatic ring (Ar-CH₂).

- Methylene Protons (-CH₂-OH): A triplet around δ 3.7 ppm for the two protons adjacent to the hydroxyl group (-CH₂-O).
- Amine and Hydroxyl Protons (-NH₂, -OH): Broad singlets that can appear over a wide range. The amine protons (-NH₂) typically appear around δ 3.5-4.5 ppm, while the alcohol proton (-OH) signal is often found between δ 2-5 ppm. Their chemical shift is highly dependent on solvent, concentration, and temperature. These peaks will disappear upon shaking the sample with D₂O.
- ¹³C Nuclear Magnetic Resonance (¹³C NMR): The carbon spectrum will show eight distinct signals.
 - Aromatic Carbons: Six signals in the δ 115-145 ppm region. The carbon bearing the amino group (C-NH₂) would be the most upfield (around δ 115-120 ppm), while the carbon attached to the ethyl group would be around δ 125-130 ppm.
 - Methylene Carbons: The Ar-CH₂ carbon signal is expected around δ 36-40 ppm, and the -CH₂-OH carbon signal would be further downfield, around δ 60-65 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for its functional groups.
 - O-H Stretch: A strong, broad band in the region of 3200-3550 cm⁻¹.
 - N-H Stretch: Two distinct, sharper peaks (asymmetric and symmetric stretching for a primary amine) in the 3300-3500 cm⁻¹ region, often superimposed on the broad O-H band.
 - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
 - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).
 - C=C Stretch (Aromatic): Medium to weak absorptions in the 1500-1600 cm⁻¹ range.
 - C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion (M⁺) peak at m/z = 137. Key fragmentation patterns would include the loss of water (M-

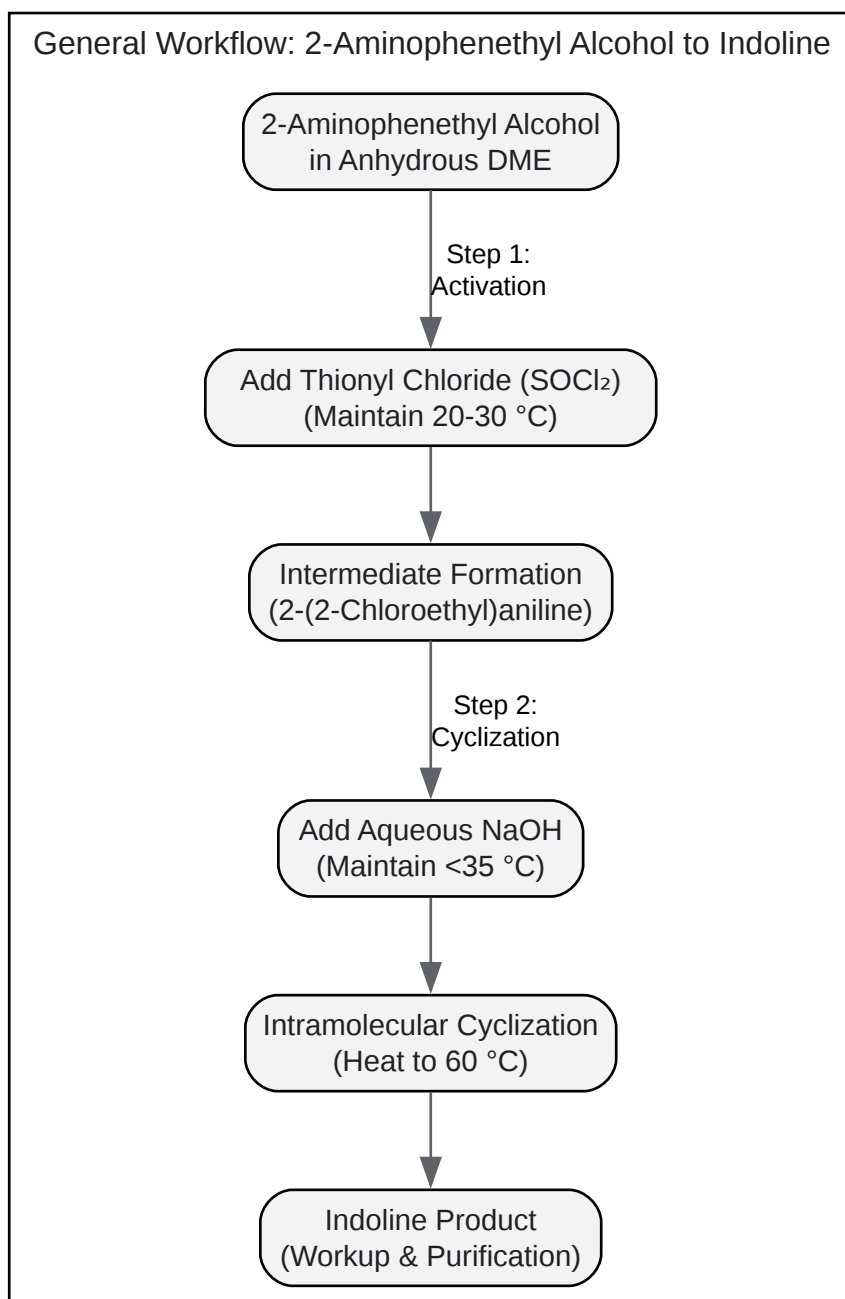
18) and cleavage of the C-C bond between the methylene groups, with the major fragment typically being the benzylic cation formed from the loss of CH_2OH ($m/z = 106$).

Chemical Reactivity and Applications

The reactivity of 2-Aminophenethyl alcohol is dominated by the interplay of its nucleophilic amino group and the hydroxyl group. This makes it an ideal precursor for intramolecular cyclization reactions to form five-membered nitrogen heterocycles.

Synthesis of Indolines

A primary application of 2-Aminophenethyl alcohol is its conversion to indoline, a core structure in many pharmaceutical agents. This is typically achieved via a two-step, one-pot process involving activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amine.



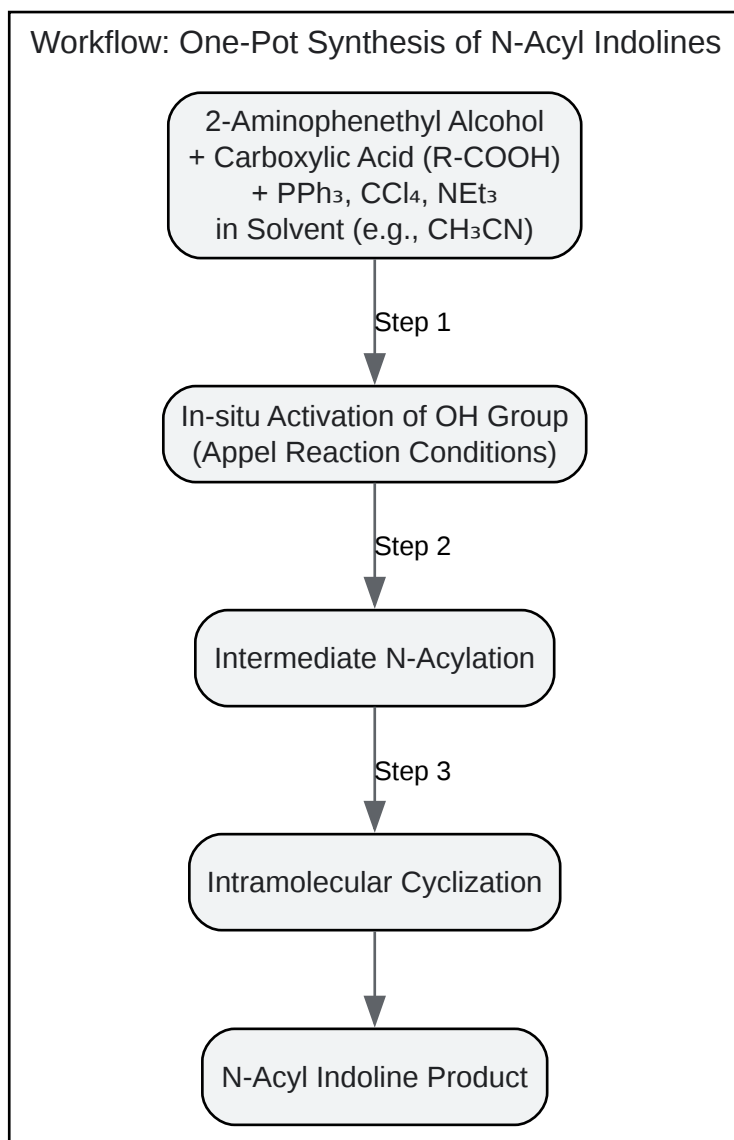
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Caption: General workflow for the synthesis of indoline from 2-aminophenethyl alcohol.

Synthesis of N-Acyl Indolines

2-Aminophenethyl alcohol can undergo a one-pot cyclization with various carboxylic acids in the presence of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to directly yield N-

acyl indolines.[5] This efficient reaction, known as the Appel reaction followed by intramolecular amidation, provides a powerful method for creating a library of substituted indolines.



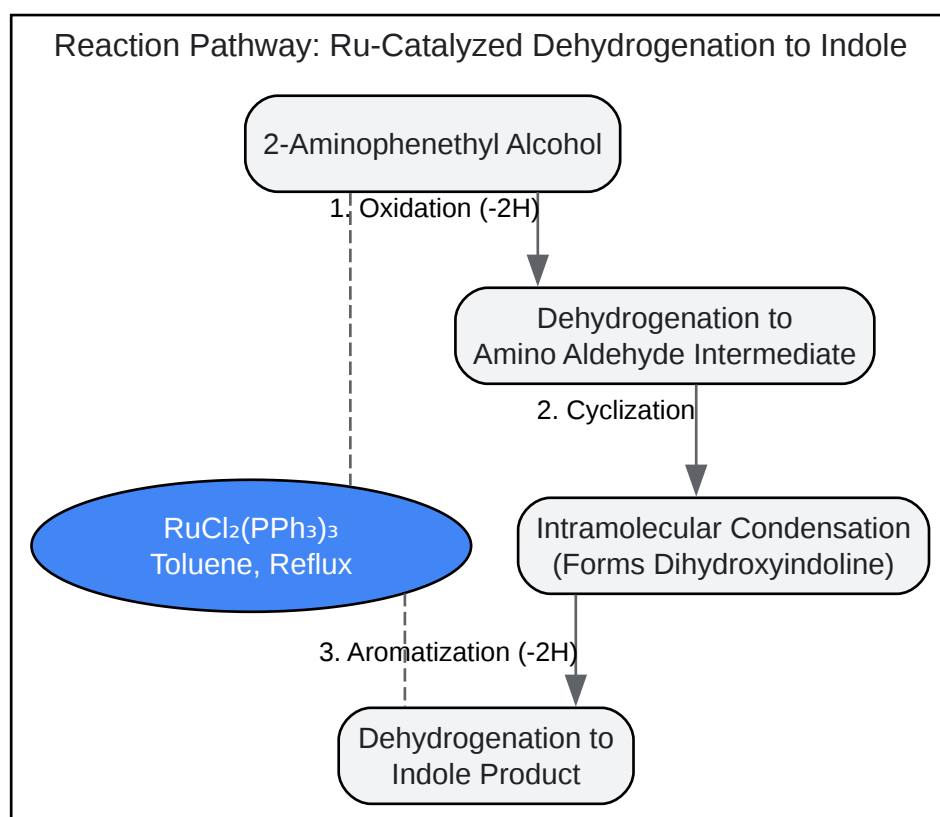
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Caption: Logical workflow for the one-pot synthesis of N-acyl indolines.

Dehydrogenative Cyclization to Indoles

A more advanced application is the direct synthesis of indoles from 2-aminophenethyl alcohol through a ruthenium-catalyzed dehydrogenative N-heterocyclization.[6][7] This reaction proceeds by first oxidizing the alcohol to an aldehyde, which then undergoes intramolecular

condensation with the amine, followed by a final dehydrogenation to form the aromatic indole ring. This method is notable for its atom economy, releasing only hydrogen gas and water as byproducts.



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Caption: Key steps in the ruthenium-catalyzed synthesis of indole.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations of 2-Aminophenethyl alcohol.

Protocol: Synthesis of Indoline[8]

This procedure details the cyclization of 2-aminophenethyl alcohol to indoline.

- **Apparatus Setup:** A 500-mL, 3-necked, round-bottomed flask is equipped with an overhead stirrer, a thermocouple, and a pressure-equalizing addition funnel fitted with a nitrogen inlet.

- **Initial Charge:** The flask is charged with anhydrous 1,2-dimethoxyethane (DME, 80 mL) and thionyl chloride (SOCl_2 , 6.2 mL, 0.087 mol).
- **Substrate Addition:** A solution of 2-aminophenethyl alcohol (10.0 g, 0.070 mol) in DME (20 mL) is added dropwise to the stirred solution over 1-1.5 hours. The internal temperature is maintained at 20-30 °C using an external cooling bath.
- **Intermediate Formation:** After the addition is complete, the reaction mixture is stirred for 6-7 hours at ambient temperature, during which the formation of the 2-(2-chloroethyl)aniline intermediate occurs.
- **Cyclization:** Aqueous sodium hydroxide (2.5 N, 128 mL) is added via the addition funnel over 30 minutes, keeping the internal temperature below 35 °C with an ice bath.
- **Heating:** The reaction mixture is then warmed to 60 °C and stirred for 10 hours to drive the intramolecular cyclization to completion.
- **Workup:** The mixture is cooled to ambient temperature and transferred to a separatory funnel. Tert-butyl methyl ether (MTBE, 100 mL) and water (56 mL) are added. The organic phase is separated, and the aqueous phase is extracted again with MTBE (56 mL).
- **Purification:** The combined organic phases are washed with brine (43 mL), dried over sodium sulfate, and concentrated by rotary evaporation to yield crude indoline, which can be further purified by distillation or crystallization as an oxalate salt.

Protocol: One-Pot Synthesis of N-Benzoylindoline (Representative)[5]

This protocol is a representative example of the N-acyl indoline synthesis.

- **Apparatus Setup:** A flame-dried round-bottom flask is equipped with a magnetic stir bar and a nitrogen inlet.
- **Reagent Addition:** To the flask is added 2-aminophenethyl alcohol (1.0 mmol), benzoic acid (1.1 mmol), and triphenylphosphine (PPh_3 , 1.2 mmol).

- **Solvent and Reagents:** Anhydrous acetonitrile (10 mL) is added, followed by carbon tetrachloride (CCl_4 , 1.2 mmol) and triethylamine (NEt_3 , 1.5 mmol).
- **Reaction:** The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux (approx. 82 °C) for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
- **Workup:** The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- **Purification:** The residue is redissolved in dichloromethane and washed with 1N HCl, saturated NaHCO_3 solution, and brine. The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford N-benzoylindoline.

Protocol: Ruthenium-Catalyzed Synthesis of Indole[7][9]

This procedure describes the dehydrogenative aromatization to form indole.

- **Apparatus Setup:** A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.
- **Reagent Addition:** The flask is charged with 2-aminophenethyl alcohol (1.0 mmol), dichlorotris(triphenylphosphine)ruthenium(II) $[\text{RuCl}_2(\text{PPh}_3)_3]$ (0.02 mmol, 2 mol%), and anhydrous toluene (10 mL).
- **Reaction:** The heterogeneous mixture is heated to reflux (approx. 110 °C) under a nitrogen atmosphere. The reaction is monitored by TLC or GC-MS. The reaction typically runs for 12-24 hours.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed by rotary evaporation.
- **Purification:** The resulting residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure indole product.

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